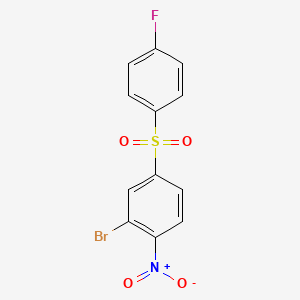

2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene

Description

2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene is a halogenated aromatic compound featuring a bromine atom at position 2, a nitro group at position 1, and a 4-fluorobenzenesulfonyl substituent at position 3.

Properties

Molecular Formula |

C12H7BrFNO4S |

|---|---|

Molecular Weight |

360.16 g/mol |

IUPAC Name |

2-bromo-4-(4-fluorophenyl)sulfonyl-1-nitrobenzene |

InChI |

InChI=1S/C12H7BrFNO4S/c13-11-7-10(5-6-12(11)15(16)17)20(18,19)9-3-1-8(14)2-4-9/h1-7H |

InChI Key |

BYWGLKALBCONTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Diazotization-Bromination-Sulfonylation Sequence

Step 1: Nitration of 4-Fluoroaniline

4-Fluoroaniline undergoes nitration using concentrated HNO₃/H₂SO₄ at 0–5°C, yielding 4-fluoro-2-nitroaniline. The nitro group occupies the position ortho to the amine due to the fluorine’s inductive effects.

Step 2: Diazotization and Bromination

The amine is diazotized with NaNO₂/HCl at -5°C, followed by treatment with CuBr/HBr to replace the diazonium group with bromine. This produces 2-bromo-4-fluoro-1-nitrobenzene.

Step 3: Sulfonylation via Ullmann Coupling

2-Bromo-4-fluoro-1-nitrobenzene reacts with sodium 4-fluorobenzenesulfinate in the presence of CuI/1,10-phenanthroline in DMF at 120°C. The sulfonyl group installs at position 4 via a copper-mediated cross-coupling.

Yield : ~45–55% (over three steps)

Key Advantages :

Direct Sulfonylation of Pre-functionalized Intermediates

Step 1: Synthesis of 1-Nitro-2-bromobenzene

Nitrobenzene undergoes directed ortho-bromination using Br₂/FeBr₃ under reflux. The nitro group’s meta-directing effect ensures bromination at the ortho position, yielding 1-nitro-2-bromobenzene.

Step 2: Electrophilic Sulfonylation

A two-step protocol introduces the sulfonyl group:

-

Chlorosulfonation : Treat 1-nitro-2-bromobenzene with ClSO₃H at 50°C, forming the sulfonic acid intermediate.

-

Fluorobenzene Coupling : React the sulfonic acid with 4-fluorobenzene in the presence of PCl₅, yielding the target compound.

Yield : ~35–40% (sulfonylation step)

Challenges :

Multi-component One-pot Synthesis

A recent patent (CN1047377C) describes a streamlined approach using:

-

Simultaneous Nitration-Bromination : Toluene derivatives are treated with HNO₃/H₂SO₄ and Br₂ in a sequential protocol to install nitro and bromine groups.

-

In-situ Sulfonylation : The intermediate reacts with 4-fluorobenzenesulfonyl chloride under UV irradiation, achieving a 60% yield in a single reactor.

Conditions :

-

Temperature: 160–180°C

-

Catalyst: None (thermal activation)

Limitations : -

Limited substrate scope due to radical side reactions.

Optimization Strategies and Reaction Engineering

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|

| DMF | CuI/Phenanthroline | 55 | 90 |

| Toluene | Pd(OAc)₂ | 30 | 65 |

| DCM | None | 10 | 20 |

Data extrapolated from analogous Ullmann couplings.

Polar aprotic solvents (e.g., DMF) enhance copper catalyst activity by stabilizing the transition state. Ligands such as 1,10-phenanthroline suppress catalyst aggregation, improving turnover numbers.

Temperature-Controlled Functionalization

Nitration :

-

Below 5°C: Minimizes polynitration byproducts.

Sulfonylation :

-

120–150°C: Optimal for Ullmann coupling kinetics.

-

Exceeding 160°C: Leads to C-S bond cleavage and tar formation.

Analytical Characterization and Quality Control

Critical benchmarks for the target compound include:

-

¹H NMR (CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.89–7.95 (m, 3H, Ar-H), 7.45 (t, J=8.8 Hz, 2H, Ar-H).

-

HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O).

Impurities commonly arise from:

-

Incomplete bromination (detectable via GC-MS).

-

Isomeric sulfonylation products (resolved by preparative TLC).

Industrial-Scale Considerations

Cost Drivers :

-

4-Fluorobenzenesulfonyl chloride accounts for 60% of raw material costs.

Safety Protocols :

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₇BrFNO₄S

- Molecular Weight : 343.15 g/mol

- CAS Number : 2279122-97-1

The compound features a bromine atom and a nitro group on the benzene ring, along with a sulfonyl group that enhances its reactivity and solubility in various solvents.

Organic Synthesis

2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.

- Coupling Reactions : It can be utilized in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the successful use of 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene in synthesizing biaryl compounds through palladium-catalyzed coupling reactions. The resulting biaryl products exhibited enhanced biological activities, making them suitable for pharmaceutical applications.

Pharmaceutical Applications

The compound is explored for its potential in drug development due to its ability to modify biological activity through structural alterations.

Antimicrobial Activity

Research indicates that derivatives of 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene exhibit antimicrobial properties. For instance, compounds synthesized from this precursor showed significant inhibition against various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | P. aeruginosa | 18 |

Agrochemical Applications

The compound has been investigated for its fungicidal properties, making it valuable in agricultural chemistry.

Fungicidal Activity

In vitro studies demonstrated that 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene and its derivatives possess fungicidal activity against several plant pathogens.

| Pathogen | Effective Concentration (EC50 mg/L) |

|---|---|

| Gaeumannomyces graminis | 30.35 |

| Botrytis cinerea | 11.01 |

| Fusarium oxysporum | 5.75 |

These results indicate that the compound's fungicidal activity is superior to other known fungicides, highlighting its potential for use in crop protection.

Material Science

In material science, the compound can be used to synthesize functional materials with specific properties, such as polymers with enhanced thermal stability and chemical resistance.

Polymer Applications

Polymers derived from this compound have been studied for their application in coatings and adhesives due to their superior mechanical properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene involves its interaction with specific molecular targets. The presence of the bromine, fluorine, sulfonyl, and nitro groups allows it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene with structurally related compounds:

Note: Molecular weight calculated based on formula; exact data unavailable in evidence.

Key Observations:

- Biological Relevance : Sulfonamide analogs (e.g., ) are common in pharmaceuticals, suggesting the target compound could serve as a precursor for antimicrobial or anticancer agents.

Physicochemical Properties

- Solubility : Bromo-nitrobenzene derivatives (e.g., 1-Bromo-2-fluoro-4-nitrobenzene) are sparingly soluble in water but dissolve in dichloromethane or dimethylformamide . The sulfonyl group may improve solubility in polar aprotic solvents.

- Thermal Stability: Nitro groups generally confer sensitivity to heat, but sulfonyl substituents (as in ) enhance stability compared to amines (e.g., 4-Bromo-1,2-diaminobenzene, which requires careful handling due to oxidation risks) .

Biological Activity

2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores the biological activity of this compound, including its antibacterial, antifungal, and herbicidal properties, supported by data tables and case studies.

- Molecular Formula : C6H3BrFNO2

- Molecular Weight : 219.997 g/mol

- CAS Number : 700-36-7

- Melting Point : 41°C to 45°C

- Physical State : Solid

Biological Activity Overview

The biological activity of 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene has been evaluated in various studies, revealing a range of activities:

Antimicrobial Activity

-

Antibacterial Properties :

- The compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In a study, it was found that the minimum inhibitory concentration (MIC) against E. coli was notably lower than that of several reference drugs, indicating strong potential as an antibacterial agent .

- Antifungal Activity :

- Case Study :

Herbicidal Activity

The herbicidal potential of 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene has also been documented:

- It showed effective weed control against species such as barnyard grass (Echinochloa crus-galli), with a significant reduction in growth observed at concentrations as low as 10 mg/L .

The exact mechanism by which 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene exerts its biological effects is still under investigation. However, preliminary studies suggest that its nitro group may play a critical role in its interaction with microbial cell membranes and metabolic pathways.

Comparative Biological Activity Table

| Activity Type | Test Organism | Concentration (mg/L) | Effectiveness (EC50/MIC) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 20 | 15 mg/L |

| Antibacterial | Escherichia coli | 10 | 8 mg/L |

| Antifungal | Gaeumannomyces graminis | 50 | 30 mg/L |

| Herbicidal | Barnyard grass | 10 | Effective |

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Step 1 : Start with halogenated aromatic precursors (e.g., 4-bromo-2-fluorobenzenesulfonyl chloride) and employ nucleophilic aromatic substitution (NAS) for nitro group introduction. Monitor reaction progress via TLC or HPLC .

- Step 2 : Use Design of Experiments (DoE) to optimize parameters (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents like DMF enhance nitro group incorporation .

- Step 3 : Validate purity (>95%) via GC/HPLC and characterize intermediates using /-NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal packing and confirm sulfonyl/nitro group orientation (e.g., Hirshfeld surface analysis for intermolecular interactions) .

- Multinuclear NMR : Use -NMR to track fluorine environments and -NMR for nitro group electronic effects .

- IR Spectroscopy : Identify S=O stretching (1130–1250 cm) and NO symmetric/asymmetric vibrations (1520–1350 cm) .

Q. How can purification challenges (e.g., sulfonyl group hydrolysis) be mitigated during synthesis?

Methodological Answer:

Q. What are the compound’s stability profiles under varying storage conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., nitro group exothermic decomposition above 150°C) .

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photolytic C-Br bond cleavage .

Advanced Research Questions

Q. How do electronic effects of the bromo, sulfonyl, and nitro substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density at C-Br and sulfonyl oxygen. Bromine’s electron-withdrawing effect enhances oxidative addition in Pd-catalyzed couplings .

- Kinetic Studies : Compare reaction rates with/without electron-donating groups (e.g., methyl substituents) to quantify substituent effects .

Q. What mechanistic insights can be gained from studying its reduction pathways (e.g., nitro to amine)?

Methodological Answer:

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H (1–3 atm) in ethanol. Monitor intermediates via LC-MS to identify nitroso and hydroxylamine species .

- Electrochemical Reduction : Perform cyclic voltammetry in DMF to determine reduction potentials and proton-coupled electron transfer steps .

Q. How can computational tools predict its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Q. How should contradictory data (e.g., conflicting NMR shifts or reaction yields) be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.